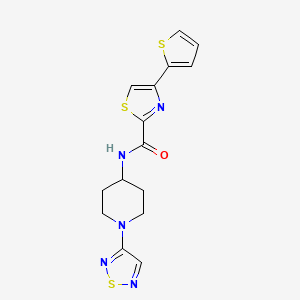![molecular formula C19H32N4O2 B3018900 N-(1-Cyanocyclohexyl)-2-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]acetamide CAS No. 2223278-78-0](/img/structure/B3018900.png)
N-(1-Cyanocyclohexyl)-2-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclohexyl)-2-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]acetamide is a complex organic compound with a unique structure that combines a cyanocyclohexyl group with a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-2-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the cyanocyclohexyl precursor. This precursor is then reacted with a piperazine derivative under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Cyanocyclohexyl)-2-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound usually require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
N-(1-Cyanocyclohexyl)-2-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific biological pathways.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which N-(1-Cyanocyclohexyl)-2-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-Cyanocyclohexyl)-2-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]acetamide: shares similarities with other piperazine derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of a cyanocyclohexyl group with a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O2/c1-16-13-23(17-5-11-25-12-6-17)10-9-22(16)14-18(24)21-19(15-20)7-3-2-4-8-19/h16-17H,2-14H2,1H3,(H,21,24)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXNRQOFCJAGPE-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC(=O)NC2(CCCCC2)C#N)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1CC(=O)NC2(CCCCC2)C#N)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Amino-N-[3-(dimethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3018819.png)


![(2E)-2-methanesulfonyl-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile](/img/structure/B3018823.png)
![2,5-dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3018825.png)


![(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3018832.png)
![ethyl 2-(2-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B3018833.png)
![2-{[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B3018835.png)
![4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine](/img/structure/B3018837.png)



